(t-Bu)PhCPhos Pd G3
Description
Significance of Palladium Catalysis in Modern Organic Synthesis
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures that are central to pharmaceuticals, agrochemicals, and materials science. nih.govuvic.ca These reactions, which facilitate the formation of crucial carbon-carbon and carbon-heteroatom bonds, have seen continuous development, with a key focus on the efficiency and versatility of the catalyst systems. uvic.casigmaaldrich.comnih.gov The transition from in situ generated catalysts to well-defined, preformed palladium-ligand complexes has marked a significant step forward in this field. researchgate.net
Evolution of Palladium Precatalyst Design: From Early Systems to Contemporary Innovations
The journey of palladium precatalyst design has been one of continuous improvement, moving from traditional palladium sources like Pd(OAc)2 and Pd2(dba)3 to more sophisticated, air- and moisture-stable complexes. uvic.caresearchgate.netsigmaaldrich-jp.compsu.edu Early systems often required harsh reaction conditions and could be inefficient in generating the active LPd(0) species. sigmaaldrich-jp.compsu.edu This led to the development of palladacycles and other pre-formed Pd(II) and Pd(0) species that offer greater stability and more controlled activation. researchgate.netpsu.edu A major breakthrough has been the use of well-defined Pd(II) precatalysts with a 1:1 ligand-to-palladium ratio, which has significantly improved the effectiveness and applicability of cross-coupling reactions. researchgate.net
Contextualization of (t-Bu)PhCPhos Pd G3 within the Buchwald Precatalyst Framework
This compound is a third-generation Buchwald precatalyst. As a G3 complex, it incorporates the key features of this generation, namely the methanesulfonate (B1217627) anion, which enhances its versatility and stability. sigmaaldrich.comsigmaaldrich.com This precatalyst is particularly noted for its effectiveness in the arylation of sterically hindered primary amines. sigmaaldrich.comsigmaaldrich.comcenmed.comcenmed.com
The (t-Bu)PhCPhos ligand, chemically known as 2-[(tert-Butyl)phenylphosphino]-2′,6′-bis(N,N-dimethylamino)biphenyl, possesses a unique combination of steric bulk and electronic properties. chemblink.comsigmaaldrich.comnih.gov The bulky tert-butyl group and the biphenyl (B1667301) backbone create a sterically demanding environment around the palladium atom. chemblink.com This steric hindrance is believed to promote the reductive elimination step, which is often the rate-limiting step in many cross-coupling reactions. The diphenylphosphine (B32561) and dimethylamino groups contribute to the electron-rich nature of the ligand, which facilitates the oxidative addition of aryl halides to the palladium center. chemblink.com This tailored ligand architecture makes the this compound complex a highly effective catalyst for a range of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. chemblink.comsigmaaldrich.com
The following table details the chemical properties of the (t-Bu)PhCPhos ligand and the this compound compound:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (t-Bu)PhCPhos | C26H33N2P | 404.53 | 1660153-91-2 |
| This compound | C39H46N3O3PPdS | 774.26 | 1661042-31-4 |
Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comchemscene.com
Advantages of Third-Generation Precatalysts for Challenging Transformations
Third-generation (G3) palladium precatalysts, such as this compound, represent a significant advancement in catalyst design, offering distinct advantages for overcoming challenging synthetic transformations. sigmaaldrich-jp.com These precatalysts were developed by replacing the chloride anion in second-generation (G2) precatalysts with a more electron-withdrawing, non-coordinating methanesulfonate (OMs) group. sigmaaldrich-jp.com This modification leads to several key benefits that expand the scope and utility of palladium-catalyzed cross-coupling reactions.
One of the primary advantages of G3 precatalysts is their enhanced ability to accommodate a broader range of ligands, including extremely bulky phosphines like the BrettPhos and t-BuBrettPhos families. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com This is critical for promoting difficult coupling reactions that are often hindered by steric congestion around the reaction center. The this compound precatalyst, with its hybrid (alkyl)aryl phosphine (B1218219) ligand, is particularly effective for the arylation of highly hindered α,α,α-trisubstituted primary amines with various (hetero)aryl chlorides and bromides. sigmaaldrich.com
Furthermore, G3 precatalysts exhibit enhanced stability in solution compared to their G1 and G2 predecessors. sigmaaldrich.comsigmaaldrich.com This increased stability translates to longer catalyst lifetimes and allows for the successful coupling of substrates that are prone to decomposition or side reactions under prolonged reaction times. sigmaaldrich.com The rapid and quantitative generation of the active Pd(0) catalyst from G3 precatalysts is another significant advantage, especially for reactions involving unstable substrates like certain boronic acids that are susceptible to protodeboronation. sigmaaldrich.com The ability to quickly initiate the catalytic cycle minimizes the decomposition of sensitive starting materials. sigmaaldrich.com
The versatility of G3 precatalysts is also evident in their broad applicability across various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and C-O coupling reactions. sigmaaldrich.comsigmaaldrich.com For instance, the tBuBrettPhos Pd G3 precatalyst is highly efficient in the arylation of primary amides and demonstrates tolerance to a variety of functional groups. sigmaaldrich.com Research has shown that in the arylation of 4-haloanisoles, catalyst loadings as low as 0.01 mol% can be used with BrettPhos Pd G3 while maintaining excellent yields. sigmaaldrich.com
The following tables summarize the performance of this compound and other G3 precatalysts in challenging coupling reactions, highlighting their efficiency and broad substrate scope.
| Precatalyst | Reaction Type | Substrates | Key Advantages |
| This compound | Buchwald-Hartwig Amination | Highly hindered α,α,α-trisubstituted primary amines and (hetero)aryl chlorides/bromides | Best-in-class performance for sterically demanding arylations. sigmaaldrich.comsigmaaldrich.comcenmed.com |
| tBuBrettPhos Pd G3 | Buchwald-Hartwig Amination | Primary amides | Very efficient and tolerant of functional group diversity. sigmaaldrich.com |
| XPhos Pd G3 | Suzuki-Miyaura Coupling | Unstable boronic acids and electron-rich, sterically hindered heteroaryl chlorides | High yields under mild conditions with short reaction times. sigmaaldrich.com |
| RockPhos Pd G3 | C-O Coupling | Primary aliphatic alcohols and aryl halides | Good to excellent yields in C-O bond formation. sigmaaldrich.com |
The development of G3 precatalysts has significantly expanded the capabilities of palladium-catalyzed cross-coupling, enabling chemists to tackle previously difficult synthetic challenges with greater efficiency and reliability. researchgate.netsigmaaldrich.com
Properties
Molecular Formula |
C39H47N3O3PPdS- |
|---|---|
Molecular Weight |
775.3 g/mol |
IUPAC Name |
2-[2-[tert-butyl(phenyl)phosphanyl]phenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C26H33N2P.C12H10N.CH4O3S.Pd/c1-26(2,3)29(20-14-9-8-10-15-20)24-19-12-11-16-21(24)25-22(27(4)5)17-13-18-23(25)28(6)7;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h8-19H,1-7H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
InChI Key |
OZIFSKXMWZAJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1)C2=CC=CC=C2C3=C(C=CC=C3N(C)C)N(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origin of Product |
United States |
Synthetic Methodologies and Precatalyst Development of T Bu Phcphos Pd G3
Synthesis of the (t-Bu)PhCPhos Ligand
Key Synthetic Routes and Methodological Considerations
The synthesis of biarylphosphine ligands like (t-Bu)PhCPhos typically involves a multi-step process. A common strategy involves the coupling of two different aryl fragments. For (t-Bu)PhCPhos, this would entail the coupling of a substituted phenylphosphine (B1580520) with a functionalized biphenyl (B1667301) moiety. The steric bulk of the tert-butyl group and the electronic properties of the dimethylamino groups are key features that need to be incorporated precisely. chemblink.com The reaction conditions, including the choice of catalyst, solvent, and temperature, are crucial for achieving a high yield and purity of the final ligand.
Purification and Characterization Techniques for the Ligand
Following synthesis, the (t-Bu)PhCPhos ligand must be rigorously purified to remove any unreacted starting materials or byproducts that could interfere with its catalytic activity. Column chromatography is a standard method for purification.
Characterization of the purified ligand is essential to confirm its identity and purity. A variety of analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ³¹P NMR are invaluable for confirming the structure of the ligand.
Mass Spectrometry (MS): This technique verifies the molecular weight of the synthesized ligand. nih.gov
Melting Point: The melting point is a useful indicator of purity. The reported melting point for (t-Bu)PhCPhos is 112 °C. sigmaaldrich.com
Preparation of the (t-Bu)PhCPhos Pd G3 Precatalyst
The this compound precatalyst is formed by the coordination of the (t-Bu)PhCPhos ligand to a palladium source. This third-generation precatalyst incorporates a methanesulfonate (B1217627) anion, which contributes to its enhanced stability and solubility. sigmaaldrich-jp.com
Optimized Synthetic Procedures for Scalable Production
The preparation of the G3 precatalyst involves the reaction of the (t-Bu)PhCPhos ligand with a suitable palladium precursor in the presence of a methanesulfonate source. The reaction is designed to be efficient and scalable to meet the demands of both academic research and industrial applications. The resulting precatalyst is typically an air- and moisture-stable solid, which simplifies its handling and storage. sigmaaldrich-jp.com
Coordination Chemistry of Palladium with the (t-Bu)PhCPhos Ligand
The coordination of the (t-Bu)PhCPhos ligand to the palladium center is a critical aspect of the precatalyst's structure. The phosphine (B1218219) group of the ligand binds to the palladium atom, while the biphenyl backbone creates a sterically hindered environment around the metal center. chemblink.com This steric bulk is believed to promote the reductive elimination step in the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions. The electron-donating nature of the ligand increases the electron density on the palladium, which can facilitate the oxidative addition step. chemblink.com
Strategies for Enhancing Precatalyst Stability and Handling Characteristics
The development of the G3 precatalyst from earlier generations was driven by the need for improved stability and handling. Key strategies include:
Introduction of the Methanesulfonate Anion: Replacing the chloride anion of the G2 precatalysts with the more electron-withdrawing and non-coordinating methanesulfonate anion resulted in G3 precatalysts with longer solution lifetimes and greater versatility. sigmaaldrich-jp.com
Air and Moisture Stability: The G3 precatalysts are designed to be stable in air and moisture, which is a significant advantage over many other palladium catalysts that require handling under inert conditions. sigmaaldrich-jp.com This stability simplifies reaction setup and makes the catalyst more user-friendly.
Good Solubility: this compound exhibits good solubility in a wide range of common organic solvents, which enhances its applicability in various reaction systems. sigmaaldrich-jp.com
Data Tables
Table 1: Physical and Chemical Properties of (t-Bu)PhCPhos Ligand
| Property | Value | Reference |
| Chemical Name | 2-[(tert-Butyl)phenylphosphino]-2′,6′-bis(N,N-dimethylamino)biphenyl | sigmaaldrich.com |
| CAS Number | 1660153-91-2 | sigmaaldrich.commyskinrecipes.comstrem.com |
| Molecular Formula | C₂₆H₃₃N₂P | nih.govmyskinrecipes.com |
| Molecular Weight | 404.53 g/mol | sigmaaldrich.comnih.govmyskinrecipes.com |
| Melting Point | 112 °C | sigmaaldrich.com |
| Appearance | Powder or crystals | sigmaaldrich.com |
Table 2: Properties of this compound Precatalyst
| Property | Value | Reference |
| Chemical Name | [2'-(Amino-κN)[1,1'-biphenyl]-2-yl-κC]2'-[(1,1-dimethylethyl)phenylphosphino-κP]-N2,N2,N6,N6-tetramethyl[1,1'-biphenyl]-2,6-diaminepalladium | chemblink.com |
| CAS Number | 1661042-31-4 | sigmaaldrich.comchemblink.comchemscene.com |
| Molecular Formula | C₃₉H₄₆N₃O₃PPdS | sigmaaldrich.comchemscene.com |
| Molecular Weight | 774.26 g/mol | sigmaaldrich.comchemscene.com |
| Appearance | Powder | sigmaaldrich.com |
| Key Feature | Generation 3 | sigmaaldrich.com |
Quality Control and Characterization of this compound
The quality control (QC) of this compound, a member of the "Phos Pd G3" family of precatalysts, relies on advanced analytical techniques to ensure batch-to-batch consistency and high purity. mdpi.comresearchgate.net These precatalysts are valued for their stability and high activity, which stems from their well-defined structure. researchgate.net Therefore, methods that can precisely probe the molecular structure and detect trace impurities are essential. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for this purpose, offering a reliable and efficient means for routine quality assessment. mdpi.comresearchgate.net
A comprehensive QC protocol is crucial because the presence of impurities, such as unreacted starting materials or side products, can significantly impact the efficacy of the precatalyst in cross-coupling reactions. mdpi.com By establishing detailed analytical procedures, manufacturers and researchers can verify the identity and purity of the material, ensuring reproducible catalytic results.
Spectroscopic methods, particularly ¹H and ³¹P NMR, are indispensable for the structural elucidation and purity verification of this compound. mdpi.com These techniques provide detailed information about the molecular framework and the electronic environment of key atoms.
³¹P NMR Spectroscopy is highly effective for analyzing phosphine-containing compounds. For a G3 precatalyst, the ³¹P NMR spectrum typically shows a single sharp signal corresponding to the phosphorus atom of the (t-Bu)PhCPhos ligand coordinated to the palladium center. The chemical shift of this signal is indicative of the successful formation of the precatalyst complex. The presence of other signals in the ³¹P NMR spectrum could indicate impurities, such as free phosphine ligand or its oxide, which can form if the ligand is exposed to air during synthesis or handling. mdpi.com
¹H NMR Spectroscopy provides complementary information, offering a detailed map of all proton-containing groups within the molecule. mdpi.com Although the ¹H NMR spectra of these large, complex molecules can be crowded, specific signals serve as diagnostic markers for both the main compound and potential impurities. mdpi.comresearchgate.net For instance, the signals corresponding to the tert-butyl group on the phosphine ligand and the N-methyl groups are often well-resolved and can be used for integration to quantify purity against a known standard. A simple and reliable QC method based on ¹H NMR analysis has been developed for this class of precatalysts, allowing for the rapid assessment of impurity levels without complex equipment. mdpi.comnih.gov
Detailed 1D and 2D NMR techniques are used to assign the signals in the spectra, which is foundational for developing a routine QC method. mdpi.comenamine.net The table below summarizes the key spectroscopic data points used in the characterization of this class of precatalysts.
Note: Specific chemical shifts can vary depending on the solvent and the specific phosphine ligand.
A notable characteristic of some third-generation Buchwald precatalysts is their ability to exist as different isomers depending on the solvent environment. mdpi.comenamine.net This solvent-dependent isomerization has been studied in detail for closely related G3 precatalysts like XPhos Pd G3 and involves a reversible change in the coordination of the palladium center. mdpi.comnih.gov
The phenomenon typically involves an equilibrium between two main isomeric forms:
A P-monodentate isomer , where the phosphine ligand binds to the palladium center solely through the phosphorus atom. This form is often favored in less polar or coordinating solvents.
A π-coordinated isomer , where, in addition to the P-Pd bond, an aromatic ring from the biaryl backbone of the phosphine ligand coordinates to the palladium center. This additional interaction can enhance the stability of the complex and is typically favored in more polar solvents. mdpi.com
The isomerization can be readily observed and studied by NMR spectroscopy, as the different coordination modes result in distinct sets of signals in both the ¹H and ³¹P NMR spectra. mdpi.com For example, the study of XPhos Pd G3 revealed that dissolving the complex in a solvent like ethyl acetate (B1210297) predominantly yields one isomer, while using a solvent like acetone (B3395972) can favor the other. researchgate.net The specific equilibrium between the isomers is influenced by the solvent's polarity and its ability to coordinate.
Table 2: Solvent-Dependent Isomerization Behavior in G3 Precatalysts
| Solvent | Coordination Mode Favored | Implication |
|---|---|---|
| Less Polar (e.g., Ethyl Acetate) | P-monodentate coordination | The mesylate anion (OMs⁻) may remain uncoordinated. |
This table illustrates the general behavior observed in related G3 precatalysts like XPhos Pd G3. mdpi.comresearchgate.net
The implications of this isomerization are significant for catalysis. The stability and reactivity of the precatalyst can be influenced by the dominant isomeric form in the reaction medium. Understanding this behavior is crucial for selecting the appropriate solvent to ensure optimal catalyst performance and for maintaining consistency in reaction outcomes. The ability of the precatalyst to adopt different coordination modes highlights the dynamic nature of these complexes in solution and underscores the importance of characterizing them under relevant reaction conditions.
Table 3: Mentioned Chemical Compounds
| Compound Name/Type | Role/Context |
|---|---|
| This compound | The subject palladium precatalyst complex. |
| XPhos Pd G3 | A related G3 precatalyst used as a reference for QC and isomerization studies. mdpi.com |
| RuPhos Pd G3 | A related G3 precatalyst mentioned in comparative studies. mdpi.com |
| (t-Bu)PhCPhos | The phosphine ligand in the subject precatalyst. |
| XPhos | The phosphine ligand in the XPhos Pd G3 precatalyst. mdpi.com |
| Palladium(II) Acetate | A common palladium source and potential impurity. mdpi.com |
Catalytic Applications of T Bu Phcphos Pd G3 in Carbon Carbon Bond Formation
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The (t-Bu)PhCPhos Pd G3 precatalyst has demonstrated considerable utility in this area, particularly when dealing with substrates that are known to be difficult to couple.
Scope with Challenging Aryl and Heteroaryl Halides/Pseudohalides
While specific data tables for this compound in Suzuki-Miyaura reactions are not extensively detailed in the provided search results, the broader context of third-generation Buchwald precatalysts suggests their effectiveness with a range of challenging substrates. For instance, related G3 precatalysts like XPhos Pd G3 have been shown to effectively couple electron-rich, sterically hindered, and heteroaryl chlorides. sigmaaldrich.com This implies that this compound would also be suitable for such challenging aryl and heteroaryl halides, which are often unreactive with earlier-generation catalysts. sigmaaldrich.comreddit.com The enhanced activity of G3 precatalysts stems from the replacement of a chloride anion with a more electron-withdrawing methanesulfonate (B1217627), which facilitates the formation of the active Pd(0) species. sigmaaldrich.comsigmaaldrich-jp.com
Coupling with Sterically Hindered and Unstable Boronic Acids
Third-generation Buchwald precatalysts, including by extension this compound, are particularly effective in Suzuki-Miyaura couplings that involve unstable boronic acids prone to protodeboronation. sigmaaldrich.com The success of these reactions relies on the rapid activation of the precatalyst and a high level of catalytic activity to ensure the cross-coupling outpaces the decomposition of the boronic acid. sigmaaldrich.com For example, the related XPhos Pd G3 can couple unstable boronic acids with various aryl chlorides under mild conditions and with short reaction times. sigmaaldrich.com The ability of G3 precatalysts to accommodate bulky ligands is also advantageous when working with sterically hindered boronic acids. sigmaaldrich-jp.com
Optimization of Reaction Conditions for Diverse Substrates
Optimizing reaction conditions is crucial for achieving high yields and selectivity in Suzuki-Miyaura cross-coupling reactions. For diverse substrates, several factors are considered, including the choice of base, solvent, and temperature. Generally, weaker bases like potassium carbonate or phosphate (B84403) are used, often in combination with solvents such as toluene, dioxane, or THF, sometimes with the addition of water to facilitate the reaction. reddit.comharvard.edu The high stability and solubility of G3 precatalysts in a variety of common organic solvents provide greater flexibility in optimizing these conditions. sigmaaldrich-jp.com For challenging substrates, such as electron-rich aryl chlorides, the use of more electron-rich and bulky ligands, characteristic of (t-Bu)PhCPhos, is beneficial. reddit.com The rate of stirring can also be a critical, yet often overlooked, parameter, especially in biphasic reaction mixtures. reddit.com
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination has become an indispensable method for the synthesis of arylamines. wikipedia.org this compound has been specifically highlighted for its exceptional performance in this class of reactions, particularly with sterically demanding substrates. sigmaaldrich.comscientificlabs.iecenmed.com
Arylation of Highly Hindered Primary Amines
This compound is frequently the catalyst of choice for the arylation of highly hindered primary amines, including α,α,α-trisubstituted primary amines. sigmaaldrich.comsigmaaldrich.com It effectively catalyzes the coupling of these challenging nucleophiles with a variety of (hetero)aryl chlorides and bromides. sigmaaldrich.comsigmaaldrich.com The design of the (t-Bu)PhCPhos ligand, which allows for the binding of sterically demanding amines, is a key factor in its success. nih.gov Research has shown that catalyst systems based on (t-Bu)PhCPhos outperform others for coupling reactions involving α-tertiary primary amines. nih.govmit.edu
Table 1: Representative Buchwald-Hartwig Amination of Hindered Primary Amines with Aryl Halides Catalyzed by this compound (Illustrative data based on described capabilities)
| Entry | Aryl Halide | Amine | Product | Yield (%) |
| 1 | 2-Chlorotoluene | 1,1-Dimethylethylamine | N-(1,1-Dimethylethyl)-2-methylaniline | High |
| 2 | 4-Bromobenzonitrile | 1-Adamantanamine | 4-((1-Adamantyl)amino)benzonitrile | High |
| 3 | 2-Bromo-6-methylpyridine | Cumylamine | N-(1-Phenylethyl)-6-methylpyridin-2-amine | High |
Note: This table is a representation of the types of reactions for which this compound is highly effective, as described in the literature. sigmaaldrich.comsigmaaldrich.comcenmed.com
Coupling with Secondary Amines and Amides
While the primary application highlighted for this compound is the arylation of hindered primary amines, the broader family of Buchwald ligands and precatalysts demonstrates wide applicability. For instance, the related BrettPhos Pd G3 and G4 precatalysts show excellent performance in the N-arylation of both primary and secondary amines. sigmaaldrich.comsigmaaldrich.com Similarly, the even bulkier tBuBrettPhos Pd G3 is highly efficient for the arylation of primary amides. sigmaaldrich.comsigmaaldrich.com Although less emphasized for this compound specifically, its robust nature suggests it would also be competent in the coupling of less hindered secondary amines and potentially amides under optimized conditions. The choice of ligand is often tailored to the specific class of amine or amide nucleophile. wuxiapptec.com
Expansion to Diverse Nitrogen-Containing Nucleophiles
While the primary focus of this article is on carbon-carbon bond formation, it is noteworthy that this compound exhibits exceptional performance in the arylation of sterically hindered primary amines, a testament to the ligand's design. sigmaaldrich.comcenmed.comsigmaaldrich.comcenmed.com Research has demonstrated its broad applicability with a variety of nitrogen-containing nucleophiles. For instance, in a study focused on developing predictive models for Pd-catalyzed C-N coupling, this compound, along with its G4 counterpart, was assessed with a diverse set of complex aryl halides and secondary amines like 4-phenylpiperidine. researchgate.netresearchgate.net These high-throughput experiments showcased the catalyst's ability to facilitate challenging C-N bond formations, which is crucial for the synthesis of pharmaceutically relevant compounds. researchgate.netresearchgate.net The catalyst's robustness allows for the use of various bases, further expanding its synthetic utility. researchgate.net
Heck Reaction
The Heck reaction, a cornerstone of C-C bond formation, involves the palladium-catalyzed coupling of aryl or vinyl halides with olefins. rug.nl this compound has been identified as a suitable catalyst for this transformation. sigmaaldrich.comsigmaaldrich.com
Coupling with Olefins
The this compound catalyst system is effective in promoting the Heck reaction between a variety of aryl halides and olefins. Research has shown that related palladium complexes with bulky phosphine (B1218219) ligands, such as P(t-Bu)3, can catalyze the coupling of activated and unactivated aryl bromides and chlorides with both mono- and disubstituted olefins. nih.gov These reactions can often be carried out under mild conditions, including at room temperature for more reactive substrates. nih.gov The scope of olefins that can be successfully employed is broad, encompassing acrylates, styrenes, and other vinyl derivatives. rug.nlbeilstein-journals.org
A study on ligand-free Heck reactions highlighted the importance of catalyst concentration, where low palladium loadings were found to be ideal for coupling a wide range of substituted aryl bromides with olefins like butyl acrylate (B77674) and styrene. rug.nl While not specifically focused on this compound, this research underscores the general principles that govern the efficiency of palladium-catalyzed Heck reactions. The development of highly active catalysts like this compound aims to further improve the efficiency and substrate scope of these transformations. organic-chemistry.org
Below is a table summarizing the types of olefins and aryl halides that have been successfully coupled using palladium catalysts, including those with bulky phosphine ligands similar to (t-Bu)PhCPhos.
| Aryl Halide Type | Olefin Type | Catalyst System (Representative) | Yield | Reference |
| Activated Aryl Chlorides | Monosubstituted Olefins | Pd/P(t-Bu)3 | Good | nih.gov |
| Unactivated Aryl Chlorides | Disubstituted Olefins | Pd/P(t-Bu)3 | Moderate to Good | nih.gov |
| Aryl Bromides | Styrene | Ligand-free Pd(OAc)2 | High | rug.nl |
| Aryl Bromides | Butyl Acrylate | Ligand-free Pd(OAc)2 | High | rug.nl |
| Aryl Halides | Electron-rich and -poor olefins | Imidazole-based SPO-Pd complex | Excellent | beilstein-journals.org |
Regioselectivity and Stereoselectivity Aspects
In Heck reactions, regioselectivity is a critical aspect, determining which carbon of the olefin couples with the aryl group. With catalysts bearing bulky ligands like the one in this compound, steric factors often play a dominant role, favoring the formation of the less sterically hindered product. libretexts.org For terminal olefins, this typically results in the formation of the E-isomer of the 1,2-disubstituted alkene with high selectivity. nih.gov
The nature of the palladium complex and the reaction pathway can influence regioselectivity. For instance, reactions proceeding through a cationic palladium complex can exhibit electronically controlled regioselectivity. libretexts.org However, for neutral palladium complexes, which are common in Heck reactions employing phosphine ligands, steric hindrance is the primary directing factor. libretexts.org The bulky tert-butyl group on the phosphine ligand of this compound is designed to enhance such steric control, leading to high regioselectivity.
Stereoselectivity in the Heck reaction almost exclusively favors the formation of the E-alkene due to the syn-coplanar arrangement required for β-hydride elimination, which minimizes steric interactions in the transition state. libretexts.org Catalyst systems with bulky phosphine ligands, such as P(t-Bu)3, have been shown to afford high E:Z selectivity, often greater than 20:1. nih.gov
Sonogashira Coupling
The Sonogashira coupling, which forges a C-C bond between a terminal alkyne and an aryl or vinyl halide, is another key transformation where this compound demonstrates its utility. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org This reaction is widely used in the synthesis of a vast array of organic molecules, from natural products to advanced materials. researchgate.netscirp.org
Coupling with Terminal Alkynes
This compound is an effective catalyst for the Sonogashira coupling of various terminal alkynes with aryl halides. chemblink.com The development of palladium catalysts with bulky and electron-rich phosphine ligands has been instrumental in expanding the scope of the Sonogashira reaction, particularly for less reactive aryl chlorides. researchgate.net Catalyst systems based on Pd/P(t-Bu)3 have proven to be versatile for the room-temperature Sonogashira coupling of aryl bromides. researchgate.net
The general applicability of palladium-catalyzed Sonogashira reactions extends to a wide range of terminal alkynes and aryl halides, including those with diverse functional groups. scirp.org The efficiency of the catalyst is crucial for achieving high yields and tolerating these functional groups.
The following table provides examples of substrates used in palladium-catalyzed Sonogashira reactions, representative of the transformations where this compound would be effective.
| Aryl Halide | Terminal Alkyne | Catalyst System (Representative) | Yield | Reference |
| Aryl Bromides | Various | Pd(PhCN)2Cl2/P(t-Bu)3 | Good to Excellent | researchgate.net |
| 2-Amino-3-bromopyridines | Various | Palladium Catalyst | Good | scirp.org |
| p-Bromoazoacetylene | Ethinylestradiol | (t-Bu3P)2Pd | 69% | researchgate.net |
Application in Complex Molecule Synthesis
The Sonogashira coupling is a powerful tool for the synthesis of complex molecules, and the use of highly active catalysts like this compound is critical in multi-step synthetic sequences. chemblink.com For example, the Sonogashira reaction has been employed in the synthesis of precursors for complex polycyclic aromatic hydrocarbons, where regioselectivity and good yields are essential. researchgate.net In one instance, a Pd(PhCN)2Cl2/P(t-Bu)3 catalyst system was necessary to achieve the desired regioselectivity and reasonable yields in the coupling of complex fragments at room temperature. researchgate.net
The reaction is also a key step in the synthesis of many natural products, pesticides, and pharmaceuticals. researchgate.netscirp.org The ability of this compound to catalyze these transformations efficiently under mild conditions makes it a valuable asset in the construction of intricate molecular architectures. For instance, the coupling of a p-bromoazoacetylene with ethinylestradiol was successfully achieved using a related palladium catalyst, showcasing the reaction's utility in modifying complex, biologically active molecules. researchgate.net A patent application also describes the use of this compound in the synthesis of complex heterocyclic compounds with potential therapeutic applications. googleapis.com
Negishi Coupling and Kumada Coupling
The Negishi and Kumada couplings are powerful methods for forming C-C bonds, utilizing organozinc and organomagnesium (Grignard) reagents, respectively. numberanalytics.com The this compound catalyst, featuring a bulky and electron-rich phosphine ligand, is well-suited to facilitate these transformations, which proceed via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uh.edu
In the Negishi coupling, organozinc reagents (R-ZnX) serve as the nucleophilic partner. numberanalytics.comwikipedia.org These reagents are valued for their relatively high functional group tolerance compared to more reactive organometallics. nih.gov The formation of the active L-Pd(0) species from the this compound precatalyst initiates the cycle, which then undergoes oxidative addition with an organic halide. The subsequent transmetalation step involves the transfer of the organic group from the zinc reagent to the palladium center.
The Kumada coupling employs Grignard reagents (R-MgX), which are highly reactive and readily prepared. uh.eduarkat-usa.org This high reactivity, however, can limit their functional group compatibility. arkat-usa.org The choice of catalyst and reaction conditions is critical to favor the desired cross-coupling pathway over side reactions. The robust nature of catalysts bearing ligands like (t-Bu)PhCPhos helps to facilitate the rapid transmetalation required for an efficient Kumada coupling.
While specific data for this compound in Negishi and Kumada couplings is not extensively detailed in the literature, the performance of catalyst systems based on its parent ligand, P(t-Bu)3, provides significant insight into its potential. For instance, catalyst systems derived from P(t-Bu)3 have proven to be highly versatile for the Negishi coupling of challenging aryl chlorides. nih.gov These systems effectively couple both electron-rich and electron-poor aryl chlorides with a range of arylzinc reagents, including sterically hindered and heteroaromatic variants. nih.gov This demonstrates the capacity of this ligand class to handle substrates that are often problematic for other catalysts.
Similarly, advancements in Kumada coupling have focused on mitigating the high reactivity of Grignard reagents to improve functional group tolerance. arkat-usa.orgorganic-chemistry.org Catalyst systems with bulky, electron-donating phosphine ligands can accelerate the key steps of the catalytic cycle, allowing the reaction to proceed under milder conditions and outcompete undesirable side reactions with sensitive functional groups like esters and nitriles. arkat-usa.org
The table below illustrates the scope of the Negishi coupling of aryl chlorides catalyzed by a related Pd/P(t-Bu)3 system, showcasing the types of transformations achievable with this class of catalyst. nih.gov
| Aryl Chloride | Organozinc Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chloroanisole | Phenylzinc chloride | 4-Methoxybiphenyl | 94 |
| 2-Chlorotoluene | (4-Methoxyphenyl)zinc chloride | 2-Methyl-4'-methoxybiphenyl | 90 |
| 2-Chloropyridine | (4-tert-Butylphenyl)zinc chloride | 2-(4-tert-Butylphenyl)pyridine | 96 |
| 1-Chloro-2,6-dimethylbenzene | (4-Trifluoromethylphenyl)zinc chloride | 2,6-Dimethyl-4'-(trifluoromethyl)biphenyl | 92 |
Table 1: Examples of Negishi Coupling Using a Pd/P(t-Bu)3 Catalyst System. nih.gov
Utilization of Organozinc and Grignard Reagents
Stille Coupling
The Stille coupling is a versatile C-C bond-forming reaction that pairs organic halides or triflates with organostannane reagents. libretexts.org Organostannanes are notable for their stability to air and moisture and their tolerance of a wide array of functional groups, making the Stille reaction a widely used tool in complex molecule synthesis. libretexts.orgharvard.edu
The key transmetalation step in the Stille coupling involves the transfer of an organic group from the organotin reagent (R-SnR'3) to the Pd(II) center. libretexts.org The rate of this step is influenced by the nature of the organic group being transferred. The general order of transfer reactivity from tin is: alkynyl > alkenyl > aryl > allyl ≈ benzyl (B1604629) > alkyl. harvard.edu Catalysts equipped with bulky, electron-rich phosphine ligands, such as (t-Bu)PhCPhos, can facilitate this step, even with less reactive coupling partners. Additives like lithium chloride are also known to accelerate the reaction, potentially by aiding the displacement of ligands from the palladium center or by forming more reactive organotin species. harvard.edu
A significant advantage of the Stille coupling is its broad functional group tolerance. libretexts.org The reaction conditions are generally mild, and the this compound precatalyst's ability to activate at room temperature with weak bases aligns well with these requirements. sigmaaldrich-jp.com The related Pd/P(t-Bu)3 catalyst system has demonstrated remarkable efficiency in coupling unactivated and sterically hindered aryl chlorides at elevated temperatures and aryl bromides at room temperature. nih.gov This system's ability to form tetra-ortho-substituted biaryls highlights its effectiveness in overcoming significant steric challenges. nih.gov
The following table presents examples of Stille couplings of aryl chlorides catalyzed by the Pd/P(t-Bu)3 system, illustrating the broad scope of compatible organotin reagents. nih.gov
| Aryl Chloride | Organotin Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Tributyl(phenyl)stannane | 4-Methylbiphenyl | 95 |
| 2-Chlorobenzonitrile | Tributyl(thiophen-2-yl)stannane | 2-(Thiophen-2-yl)benzonitrile | 95 |
| 1-Chloro-2,6-dimethylbenzene | Tributyl(4-methoxyphenyl)stannane | 2,6-Dimethyl-4'-methoxy-1,1'-biphenyl | 81 |
| 4-Chloroacetophenone | Tributyl(vinyl)stannane | 4-Vinylacetophenone | 98 |
| 1-Chloro-4-nitrobenzene | Allyltributylstannane | 1-Allyl-4-nitrobenzene | 98 |
Table 2: Examples of Stille Coupling Using a Pd/P(t-Bu)3 Catalyst System. nih.gov
Transmetalation with Organotin Reagents
Direct Arylation and C-H Activation Pathways
Direct arylation via palladium-catalyzed C-H activation is a highly desirable transformation that offers a more atom- and step-economical approach to biaryl synthesis by avoiding the pre-functionalization required for traditional cross-coupling reactions. This pathway involves the direct reaction of a C-H bond with an aryl halide.
The mechanism typically involves a C-H bond cleavage step, which is often the rate-determining step and is facilitated by the palladium catalyst. Two common mechanistic proposals are the concerted metalation-deprotonation (CMD) pathway and oxidative addition followed by reductive elimination. For these reactions to be successful, the catalyst must be highly active. Bulky, electron-rich phosphine ligands like (t-Bu)PhCPhos are crucial as they promote the formation of the coordinatively unsaturated L-Pd(0) species necessary for C-H insertion and can stabilize the palladium center throughout the catalytic cycle. While specific applications of this compound in direct arylation are emerging, the characteristics of the ligand make it a promising candidate for this advanced class of transformations, particularly for the arylation of electron-rich heterocycles or polyfluorinated arenes. researchgate.net
Selective Functionalization of C-H Bonds
A thorough search of chemical databases and peer-reviewed journals did not yield specific examples or dedicated studies on the application of this compound for the selective functionalization of carbon-hydrogen (C-H) bonds. The catalyst's documented utility is predominantly in cross-coupling reactions that involve pre-functionalized starting materials, such as aryl halides or triflates, rather than direct C-H activation protocols sigmaaldrich-jp.comsigmaaldrich.com. While direct (het)arylation is a field of active research, studies in this area tend to employ different catalytic systems tailored for C-H activation mdpi.com.
Catalyst Efficiency in C-H Activation Protocols
Consistent with the findings for section 3.7.1, there is no available data to populate a discussion or create data tables regarding the efficiency of this compound in C-H activation. Its performance metrics are well-documented in the context of other transformations, particularly the Buchwald-Hartwig amination of sterically hindered primary amines, where it is considered a catalyst of choice nih.govcenmed.comcenmed.com.
Carbon-Oxygen Bond Formation
Etherification and Phenol (B47542) Coupling
The formation of carbon-oxygen bonds, such as in etherification and phenol coupling reactions, is a known application for the Buchwald G3 precatalyst platform sigmaaldrich-jp.comsigmaaldrich.com. However, research indicates that specific ligands other than (t-Bu)PhCPhos are preferred for this purpose. For instance, RockPhos Pd G3 and tBuBrettPhos Pd G3 are frequently cited as highly effective catalysts for the C-O cross-coupling of aryl halides with a wide range of primary alcohols and phenols sigmaaldrich.comalfa-chemistry.com. No specific studies or reaction tables demonstrating the efficacy of this compound in etherification were identified.
Scope with Alcohols and Phenols
Due to the absence of primary research utilizing this compound for C-O bond formation, a detailed analysis of its scope with various alcohols and phenols cannot be provided. The available literature consistently points towards alternative G3 precatalysts for achieving high yields and broad substrate scope in these transformations sigmaaldrich.comalfa-chemistry.com.
Carbon-Sulfur Bond Formation
Thioetherification and Coupling with Thiols
Similar to C-O bond formation, while the general class of Buchwald G3 precatalysts is known to facilitate carbon-sulfur bond formation, there is a lack of specific literature detailing the use of the this compound variant for thioetherification sigmaaldrich-jp.comsigmaaldrich.com. Research on C-S cross-coupling often highlights the development of new ligands or explores the general effectiveness of monophosphine-ligated palladium catalysts without singling out (t-Bu)PhCPhos mit.edunih.gov. Consequently, no data on its performance in coupling reactions with thiols could be sourced.
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | Methanesulfonato[2'-((1,1-dimethylethyl)phenylphosphino)-N2,N2,N6,N6-tetramethyl-[1,1'-biphenyl]-2,6-diamine][2'-(amino-κN)[1,1'-biphenyl]-2-yl-κC]palladium |
| RockPhos Pd G3 | Methanesulfonato(2-(di-t-butylphosphino)-3-methoxy-6-methyl-2′,4′,6′-tri-i-propyl-1,1″-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II) |
| tBuBrettPhos Pd G3 | Methanesulfonato(2-di-tert-butylphosphino-2′,4′,6′-triisopropyl-3,6-dimethoxy-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II) |
| CPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| PhCPhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl |
| XPhos | 2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl |
| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |
| XantPhos | 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene |
| DPPF | 1,1'-Bis(diphenylphosphino)ferrocene |
Mechanistic Investigations of T Bu Phcphos Pd G3 Catalysis
Precatalyst Activation and Formation of Active Palladium(0) Species
The activation of the (t-Bu)PhCPhos Pd G3 precatalyst is a critical step that initiates the catalytic cycle. This process involves the reduction of the Pd(II) center to the catalytically active Pd(0) species. The unique structure of the G3 precatalysts, featuring a biphenyl-based ligand scaffold and a methanesulfonate (B1217627) anion, is designed to facilitate this activation. sigmaaldrich.comsigmaaldrich-jp.com
The activation of G3 precatalysts is typically initiated by a base. The process begins with the deprotonation of the amino group on the biphenyl (B1667301) backbone of the precatalyst. sigmaaldrich.comsigmaaldrich-jp.com This deprotonation forms a Pd-amido complex. The nature of the base can influence the rate and efficiency of this step. While earlier generation precatalysts required strong bases, G3 precatalysts can be activated by weaker carbonate or phosphate (B84403) bases at room temperature. sigmaaldrich.comsigmaaldrich-jp.com
Following deprotonation, the resulting Pd-amido complex undergoes reductive elimination. This step yields the active LPd(0) species, a methanesulfonate salt, and carbazole (B46965). sigmaaldrich.com The presence of the electron-withdrawing and non-coordinating methanesulfonate anion in G3 precatalysts, a key difference from the chloride anion in G2 precatalysts, enhances the ease of activation and contributes to the catalyst's long life in solution. sigmaaldrich-jp.com In some instances, the carbazole generated during activation can inhibit catalysis by reacting with starting materials. sigmaaldrich.comsigmaaldrich-jp.com
Role of Base and Anion in Activation Mechanism
Transmetalation Pathways
Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation with a nucleophilic coupling partner. In Suzuki-Miyaura coupling, this involves an organoboron reagent, while in Buchwald-Hartwig amination, it is an amine. The mechanism of transmetalation can vary depending on the specific reaction conditions and substrates.
For Suzuki-Miyaura coupling, the generally accepted mechanism involves the formation of an arylpalladium(II) halide complex, which then reacts with the organoboron species. The presence of a base is crucial to activate the organoboron reagent, typically by forming a more nucleophilic "ate" complex. semanticscholar.org
In the context of C-N bond formation (Buchwald-Hartwig amination), the oxidative addition product reacts with the amine. This can proceed through various pathways, including amine binding followed by deprotonation to form a palladium-amido complex. nih.gov The subsequent reductive elimination from this complex yields the desired C-N coupled product and regenerates the Pd(0) catalyst. The steric and electronic properties of the (t-Bu)PhCPhos ligand are critical in facilitating both the transmetalation and the final reductive elimination step, particularly for sterically demanding substrates. nih.govmit.edu
Ligand Exchange Processes and Nucleophile Coordination
The catalytic cycle begins with the generation of a highly reactive, monoligated palladium(0) species, L1Pd(0), from the precatalyst. researchgate.net The (t-Bu)PhCPhos ligand's bulky nature is a key design feature that promotes the formation of these unsaturated L1Pd intermediates, which are generally the most active species in the catalytic cycle. researchgate.netnih.gov
Ligand exchange is a pivotal process. During the reaction, the phosphine (B1218219) ligand can be displaced by other species in the reaction mixture, such as the nucleophile (e.g., an amine or thiolate). mit.edumit.edu While necessary for the reaction to proceed, the coordination of certain nucleophiles can also lead to the formation of off-cycle, catalytically dormant palladium complexes. mit.edu The architecture of the (t-Bu)PhCPhos ligand is designed to strike a balance: it must be labile enough to allow the catalytic cycle to proceed but stable enough to prevent irreversible catalyst deactivation. mit.edu For instance, the catalyst's design, featuring a large substituent ortho to the phosphino (B1201336) group, helps stabilize the active conformer and allows for the binding of even sterically demanding nucleophiles, such as α-tertiary primary amines. mit.edunih.gov
Influence of Ligand Architecture on Transmetalation Efficiency
Transmetalation is frequently the rate-determining step in cross-coupling reactions. Its efficiency is profoundly influenced by the ligand's structure. Extensive mechanistic studies on palladium-catalyzed Suzuki-Miyaura reactions have shown that unsaturated, monoligated L1Pd intermediates are essential for this step. researchgate.net The design of bulky and electron-rich monophosphine ligands like (t-Bu)PhCPhos is a direct result of these findings. researchgate.net
Reductive Elimination
Reductive elimination is the final, product-forming step in the catalytic cycle, where a new covalent bond is formed between the two coupling partners, and the palladium catalyst is regenerated in its Pd(0) state. wikipedia.orgnumberanalytics.com This step is irreversible and is often crucial for achieving high product yields.
Stereochemistry and Mechanism of Product Formation
Reductive elimination from Pd(II) complexes is typically stereoretentive. This means that the stereochemical configuration of the organic groups attached to the palladium center is preserved in the final product. For this step to occur from square planar Pd(II) complexes, the two groups destined for coupling must be situated in a cis orientation on the metal center. wikipedia.org
The mechanism of reductive elimination can be either concerted, involving a single transition state where the new bond forms as the Pd-C bonds break, or stepwise. numberanalytics.com For many palladium-catalyzed cross-coupling reactions, a three-coordinate intermediate is proposed to precede a concerted reductive elimination. The bulky nature of the (t-Bu)PhCPhos ligand facilitates the formation of such lower-coordinate intermediates, thereby promoting the product-forming step. wikipedia.org
Factors Influencing Reductive Elimination Rates
Several interconnected factors govern the rate of reductive elimination. wikipedia.orgnumberanalytics.comnumberanalytics.com The rational design of ligands like (t-Bu)PhCPhos takes these factors into account to optimize catalytic turnover.
| Factor | Influence on Reductive Elimination Rate | Relevance of (t-Bu)PhCPhos Ligand |
| Steric Effects | Increased steric bulk on the ligand can accelerate the reaction by relieving steric strain in the transition state as the product is formed. wikipedia.orgnumberanalytics.com | The ligand's bulky tert-butyl group and biaryl framework provide significant steric hindrance, which is thought to promote rapid reductive elimination. nih.govnumberanalytics.com |
| Electronic Effects | Electron-donating ligands increase electron density at the Pd center, making it more prone to reduction (i.e., reductive elimination). wikipedia.orgnumberanalytics.com | (t-Bu)PhCPhos is an electron-rich phosphine, which enhances the electron density on the palladium, thereby facilitating this step. acs.orgnumberanalytics.com |
| Coordination Number | Reductive elimination is generally faster from complexes with lower coordination numbers (e.g., three-coordinate) than from saturated centers. wikipedia.orgchemrxiv.org | The steric profile of (t-Bu)PhCPhos promotes the dissociation of other ligands, leading to the necessary low-coordinate intermediates for efficient elimination. researchgate.net |
Recent in-depth studies suggest that while steric bulk is important, metal electronics often exert the greatest influence on the rate of reductive elimination. chemrxiv.org The interplay between sterics and electronics is complex; for instance, increasing steric demand can enforce a lower coordination number, which in turn alters the electronic properties at the metal center. chemrxiv.org
Ligand Effects on Catalytic Cycle Efficiency and Selectivity
The catalyst system this compound is particularly effective for the arylation of highly hindered α,α,α-trisubstituted primary amines. sigmaaldrich.comcenmed.com This selectivity arises from the ligand's architecture, which can accommodate sterically demanding amine nucleophiles while maintaining high catalytic activity. mit.edunih.gov In comparative studies with other ligands for specific reactions, the choice of a bulky, electron-rich monophosphine ligand like those in the CPhos family has proven critical for achieving high yields where other ligand types fail. acs.org
Electronic Contributions of the (t-Bu)PhCPhos Ligand
The electronic properties of the (t-Bu)PhCPhos ligand are a key component of its effectiveness. As a dialkylbiaryl monophosphine, it is considered strongly electron-donating. nih.govnumberanalytics.com This arises from two main features:
The Phosphine Center : The presence of an alkyl group (tert-butyl) directly on the phosphorus atom makes it more electron-donating (more basic) compared to triarylphosphines. wgtn.ac.nz
The Biaryl Backbone : The CPhos-type backbone contains dimethylamino substituents, which are strong electron-donating groups that further enrich the palladium center with electron density. acs.org
These strong electron-donating characteristics are beneficial for several reasons. They promote the initial oxidative addition step, a key process in many cross-coupling cycles. a-star.edu.sg Furthermore, as detailed in section 4.4.2, the increased electron density on the palladium atom facilitates the final reductive elimination step. numberanalytics.com While electron-donating ligands are often beneficial, the ideal electronic properties can be substrate-dependent, with some reactions favoring more electron-deficient ligands to accelerate reductive elimination. acs.org The success of (t-Bu)PhCPhos in its target applications underscores the power of tuning ligand electronics for specific catalytic challenges.
Steric Influence of the (t-Bu)PhCPhos Ligand
The (t-Bu)PhCPhos ligand, characterized by its bulky tert-butyl and phenyl groups attached to the phosphorus atom, exerts a significant steric influence on the palladium center. This steric hindrance is a key factor in promoting the formation of the active monoligated palladium species, which is crucial for efficient catalysis. The bulky nature of the ligand favors a three-coordinate intermediate, which has been shown to undergo reductive elimination faster than a four-coordinate species. This increased rate of reductive elimination is a primary reason for the high activity of catalysts bearing sterically hindered ligands like (t-Bu)PhCPhos.
Research on related Buchwald-type ligands, such as the R-JohnPhos series, has shown that increasing the size of the alkyl group on the phosphorus atom does not always lead to a straightforward increase in the ligand's σ-donating ability due to competing steric interactions. acs.orgnih.gov This interplay between sterics and electronics is a defining feature of this class of ligands. The significant steric presence of the (t-Bu)PhCPhos ligand is a primary contributor to its ability to facilitate challenging coupling reactions. wikipedia.org
Comparison with Other Buchwald Ligands
The (t-Bu)PhCPhos ligand belongs to the broader family of Buchwald ligands, which are characterized by a biaryl backbone. The performance of (t-Bu)PhCPhos is often benchmarked against other members of this family, each with its own unique steric and electronic properties.
For instance, ligands like BrettPhos are highly effective for the N-arylation of primary and secondary amines, while RockPhos has shown utility in C–O bond formation. sigmaaldrich.com In contrast, (t-Bu)PhCPhos is particularly adept at the arylation of highly hindered primary amines. sigmaaldrich.comsigmaaldrich.com This highlights the specialized nature of these ligands, where subtle changes in their structure can lead to significant differences in their catalytic activity and substrate scope.
A study comparing various Buchwald-type ligands, including (t-Bu)PhCPhos, for the coupling of complex drug-like aryl halides found that a G4 precatalyst of (t-Bu)PhCPhos, in combination with LiOTMS as a base, demonstrated a more general scope than other tested conditions. chemrxiv.org This underscores the importance of both the ligand structure and the reaction conditions in achieving optimal catalytic performance.
The development of ligands like GPhos was guided by the goal of creating a catalyst with a broad scope, combining the desirable features of several existing ligands. nih.gov GPhos was designed to be effective for coupling unhindered primary amines (like BrettPhos), α-tertiary amines (like (t-Bu)PhCPhos), and substrates containing five-membered-ring N-heterocycles (like EPhos). nih.gov This illustrates the ongoing efforts to design ligands that overcome the limitations of their predecessors.
Table 1: Comparison of Select Buchwald Ligands and Their Primary Applications
| Ligand | Primary Application | Reference |
|---|---|---|
| (t-Bu)PhCPhos | Arylation of highly hindered primary amines | sigmaaldrich.comsigmaaldrich.com |
| BrettPhos | N-arylation of primary and secondary amines | sigmaaldrich.com |
| RockPhos | C-O cross-coupling of aryl halides with primary alcohols | sigmaaldrich.com |
| XPhos | Suzuki-Miyaura coupling of unstable boronic acids | sigmaaldrich.com |
| GPhos | Broad scope C-N coupling, including hindered and heterocyclic substrates | nih.govmit.edu |
Catalyst Deactivation Pathways and Mitigation Strategies
Understanding and mitigating catalyst deactivation is crucial for improving the efficiency and longevity of palladium-catalyzed reactions. This section explores the common deactivation pathways for catalysts like this compound and the strategies employed to overcome these issues.
Identification of Off-Cycle Palladium Species
A common deactivation pathway involves the formation of off-cycle palladium species that are catalytically inactive or have significantly reduced activity. In the context of Buchwald-Hartwig amination, the displacement of the phosphine ligand by the amine substrate or other species in the reaction mixture can lead to the formation of such off-cycle complexes. mit.edu For example, the formation of bis(amine)palladium complexes has been identified as a potential deactivation pathway. nih.gov While these species can sometimes re-enter the catalytic cycle upon heating, their formation at lower temperatures can lead to catalyst inhibition. nih.gov
Mechanistic studies have suggested that the stability of the palladium catalyst is a key factor in the success of C-N coupling reactions, particularly at room temperature. mit.edu The use of bulky, electron-rich phosphine ligands like (t-Bu)PhCPhos helps to stabilize the active catalytic species and prevent the formation of these off-cycle palladium complexes. wikipedia.org
Role of Carbazole Byproducts in Catalyst Inhibition
The activation of G3 precatalysts, such as this compound, involves the reductive elimination of a carbazole derivative. sigmaaldrich-jp.com In some instances, this carbazole byproduct can act as an inhibitor, potentially by coordinating to the palladium center or by reacting with other components of the reaction mixture. sigmaaldrich-jp.com This can lead to a decrease in catalytic activity and complicate the purification of the desired product.
To address this issue, fourth-generation (G4) and fifth-generation (G5) Buchwald precatalysts were developed. sigmaaldrich-jp.com These newer generations feature modifications to the aminobiphenyl scaffold of the precatalyst, which result in the formation of less inhibitory byproducts upon activation. sigmaaldrich-jp.com For example, G4 precatalysts generate a less intrusive N-methylcarbazole byproduct. sigmaaldrich.com
Approaches to Enhance Catalyst Longevity and Turnover Numbers
Several strategies have been developed to enhance the stability and activity of palladium catalysts, leading to increased catalyst longevity and higher turnover numbers (TONs). A primary approach is the rational design of the phosphine ligand. The development of bulky and electron-rich ligands like the Buchwald biarylphosphines has been instrumental in this regard. wikipedia.org These ligands promote the formation of the active monoligated palladium species and accelerate the rate-limiting reductive elimination step. wikipedia.org
The choice of precatalyst generation also plays a significant role. The move from G1 and G2 to G3, G4, and G5 precatalysts has brought about improvements in stability, solubility, and the nature of the byproducts formed upon activation. sigmaaldrich-jp.com G3 precatalysts, for example, can accommodate very bulky ligands and are activated under mild conditions. sigmaaldrich-jp.com
Furthermore, careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is crucial for maximizing catalyst performance. For instance, the use of weaker bases like carbonates and phosphates has been enabled by the development of more active catalyst systems. wikipedia.org In some cases, operating at room temperature can improve the tolerance of base-sensitive substrates. nih.gov
Computational and Theoretical Studies of T Bu Phcphos Pd G3 Systems
Density Functional Theory (DFT) Investigations of Reaction Mechanisms
Density Functional Theory (DFT) has proven to be a robust method for elucidating the complex mechanisms of palladium-catalyzed reactions. acs.orgacs.org For systems involving (t-Bu)PhCPhos Pd G3, DFT studies are crucial for understanding the entire catalytic cycle, from precatalyst activation to the final reductive elimination step. These calculations can map out the potential energy surface of the reaction, identifying the most favorable pathways and key intermediates.
A critical aspect of the catalytic cycle is the activation of the G3 precatalyst to generate the active LPd(0) species. sigmaaldrich.com DFT calculations can model this activation process, which involves the deprotonation of the aminobiphenyl ligand and subsequent reductive elimination of carbazole (B46965). sigmaaldrich.com Furthermore, DFT studies can shed light on the potential for catalyst inhibition by species like the carbazole byproduct, a known issue in some G3 systems. acs.orgsigmaaldrich.com
Calculation of Transition States and Energy Profiles
A primary application of DFT in catalysis research is the calculation of transition state geometries and their corresponding energies. By locating the transition state structures for each elementary step of the catalytic cycle—oxidative addition, transmetalation (or amine binding and deprotonation in the case of Buchwald-Hartwig amination), and reductive elimination—a complete energy profile can be constructed. acs.orgnih.gov This profile illustrates the energy changes throughout the reaction, highlighting the activation barriers for each step.
For a representative Buchwald-Hartwig amination catalyzed by a this compound system, the calculated energy profile would reveal the relative energy barriers of the key steps. The oxidative addition of an aryl halide to the LPd(0) complex initiates the cycle. Subsequent coordination of the amine, followed by deprotonation by a base, leads to a palladium-amido intermediate. The final, and often crucial, step is the reductive elimination from this intermediate to form the C-N bond and regenerate the active catalyst.
Table 1: Illustrative DFT-Calculated Relative Free Energies for a Model Buchwald-Hartwig Amination Reaction
| Species/Transition State | Description | Illustrative Relative Free Energy (kcal/mol) |
| LPd(0) + Ar-X + Amine | Separated Reactants | 0.0 |
| TS_OA | Oxidative Addition Transition State | +15 to +20 |
| LPd(II)(Ar)(X) | Oxidative Addition Intermediate | -5 to -10 |
| TS_Amine_Deprot | Amine Coordination/Deprotonation TS | +5 to +10 |
| LPd(II)(Ar)(NR2) | Palladium-Amido Intermediate | -10 to -15 |
| TS_RE | Reductive Elimination Transition State | +18 to +25 |
| Product + LPd(0) | Products | -20 to -30 |
Note: The values in this table are illustrative and represent typical ranges found in DFT studies of similar Buchwald-type catalyst systems. The exact values would depend on the specific substrates, base, and solvent used in the calculation.
Elucidation of Rate-Determining Steps
DFT studies on related biarylphosphine ligands suggest that for electron-rich aryl halides, reductive elimination is often rate-limiting, whereas for electron-poor or sterically hindered aryl halides, oxidative addition can become the RDS. nih.gov The bulky tert-butyl group and the specific geometry of the (t-Bu)PhCPhos ligand play a significant role in modulating the energies of these steps. For instance, the steric bulk can promote reductive elimination but may hinder the initial oxidative addition. DFT calculations are essential to quantify these competing effects and pinpoint the RDS for a given transformation. acs.org
Molecular Modeling of Palladium Intermediates and Transition States
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. nih.govgoogle.comcsbsju.edusapub.org For the this compound system, molecular modeling is instrumental in visualizing the geometry of various catalytic intermediates and transition states, providing a deeper understanding of the steric and electronic factors at play.
Conformational Analysis of the (t-Bu)PhCPhos Ligand in Palladium Complexes
The (t-Bu)PhCPhos ligand, being a biaryl phosphine (B1218219), possesses significant conformational flexibility around the biaryl axis. This flexibility is not merely a structural curiosity; it has profound implications for the catalyst's reactivity. nih.gov The different conformers of the ligand, when coordinated to the palladium center, can expose different steric environments around the metal, thereby influencing substrate binding and the facility of subsequent reaction steps.
Molecular mechanics and DFT calculations can be employed to perform a conformational analysis of the (t-Bu)PhCPhos ligand within key palladium intermediates. nih.govsapub.org These studies can identify the low-energy conformers and the energy barriers to rotation between them. This information is crucial, as the catalyst may need to adopt a specific, and potentially higher-energy, conformation to facilitate a particular step in the catalytic cycle. The relative populations of these conformers can be estimated using Boltzmann statistics, providing insight into the predominant species in solution.
Prediction of Steric and Electronic Parameters of the Ligand
The efficacy of a phosphine ligand in catalysis is often rationalized in terms of its steric and electronic parameters. Molecular modeling provides powerful tools to quantify these properties for the (t-Bu)PhCPhos ligand.
Steric Parameters: The steric bulk of a ligand is a critical factor influencing coordination numbers, reaction rates, and selectivity. One of the most common steric descriptors is the cone angle, which, while useful, can be an oversimplification for complex ligands like biaryl phosphines. A more sophisticated parameter is the percent buried volume (%Vbur), which calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand. nih.govchemrxiv.org This parameter can be calculated for different conformations of the (t-Bu)PhCPhos ligand to provide a more dynamic measure of its steric profile.
Electronic Parameters: The electronic nature of the phosphine ligand, specifically its electron-donating ability, influences the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. mit.edu A common computed parameter to gauge this is the Tolman Electronic Parameter (TEP), which can be calculated using DFT by computing the CO stretching frequency of a model Ni(CO)3L complex. Alternatively, properties such as the pKa of the corresponding phosphonium (B103445) ion or the energy of the phosphorus lone pair orbital can be computed to provide a measure of the ligand's electron-donating strength.
Table 2: Key Steric and Electronic Parameters for Phosphine Ligands
| Parameter | Description | Typical Method of Determination | Relevance to (t-Bu)PhCPhos |
| Cone Angle (θ) | A measure of the solid angle formed by the ligand substituents. | Geometrical calculation from a modeled structure. | Provides a basic measure of steric bulk. |
| Percent Buried Volume (%Vbur) | The percentage of the coordination sphere of the metal occupied by the ligand. | Calculated from the 3D model of the metal-ligand complex. | Offers a more nuanced description of steric hindrance than cone angle. nih.gov |
| Tolman Electronic Parameter (TEP) | Based on the ν(CO) stretching frequency of an LNi(CO)3 complex. | DFT calculation of vibrational frequencies. | Quantifies the net electron-donating ability of the ligand. |
| Phosphorus Lone Pair Energy | The energy of the highest occupied molecular orbital (HOMO) localized on the phosphorus atom. | DFT calculation. | A direct measure of the ligand's σ-donating capability. |
Quantitative Structure-Activity Relationship (QSAR) Studies
While not widely documented specifically for this compound, QSAR represents a powerful data-driven approach to understanding and predicting catalytic performance. chemrxiv.org QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of catalysts and their observed activity or selectivity.
In the context of Buchwald-type catalysts, a QSAR model could be developed by correlating experimentally determined reaction yields or enantioselectivities with computationally derived descriptors for a library of related ligands. These descriptors would include the steric and electronic parameters discussed previously (e.g., %Vbur, TEP), as well as other quantum chemical properties like dipole moments, orbital energies, and atomic charges.
Developing a robust QSAR model for catalysts like this compound would involve:
Dataset Generation: Synthesizing a diverse set of ligands related to (t-Bu)PhCPhos and measuring their performance in a specific cross-coupling reaction.
Descriptor Calculation: Using computational methods to calculate a wide range of steric, electronic, and structural descriptors for each ligand.
Model Building: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the observed catalytic activity.
Model Validation: Testing the predictive power of the model on a set of ligands not used in the initial training.
Such a model could then be used to predict the performance of new, unsynthesized ligands, thereby accelerating the discovery of next-generation catalysts with superior properties for specific applications.
Correlation of Ligand Properties with Catalytic Performance
The catalytic efficacy of the this compound precatalyst is intrinsically linked to the distinct steric and electronic properties of the (t-Bu)PhCPhos ligand. This biaryl monophosphine ligand is engineered with a specific architecture to optimize performance in cross-coupling reactions, particularly the Buchwald-Hartwig amination of sterically demanding substrates. chemblink.comsigmaaldrich.com
The design of the (t-Bu)PhCPhos ligand incorporates a biphenyl (B1667301) backbone which, along with the phosphorus atom, creates a bulky steric profile. chemblink.com Key features include:
Steric Bulk : The ligand features a tert-butyl group and a diphenylphosphine (B32561) moiety on a biphenyl framework. This arrangement provides significant steric hindrance, which is crucial for promoting the reductive elimination step of the catalytic cycle and preventing the formation of undesired off-cycle species. chemblink.comnih.gov Computational studies on related bulky phosphine ligands have shown they favor the formation of highly active, coordinatively unsaturated monoligated palladium(0) species (L1Pd(0)), which are key to catalytic activity. nih.govresearchgate.net
Electronic Properties : The phosphine group is an electron-donating moiety, which enhances the electron density at the palladium center. chemblink.com This property is vital for facilitating the initial oxidative addition step, where the palladium complex reacts with the aryl halide. The balance between steric bulk and electron-donating character is a defining feature of high-performance Buchwald ligands. nih.gov
Optimized Ligand Backbone : In comparative studies and the rational design of new ligands like GPhos, the structure of (t-Bu)PhCPhos serves as a successful benchmark. For instance, the presence of a hydrogen atom at the 4'-position on the non-phosphine-bearing ring is a feature shared with (t-Bu)PhCPhos that is recognized for enabling the catalyst to accommodate very bulky amine nucleophiles. nih.govmit.edu
The "G3" designation refers to the third-generation Buchwald precatalyst platform. A key feature of G3 precatalysts is the replacement of the chloride anion found in earlier generations with a non-coordinating, electron-withdrawing methanesulfonate (B1217627) (OMs) anion. sigmaaldrich-jp.comwuxiapptec.com This modification enhances the solubility of the precatalyst in a wide range of organic solvents and improves its stability, allowing it to accommodate very bulky ligands like (t-Bu)PhCPhos effectively. sigmaaldrich-jp.com The result is a stable, easily handled precatalyst that efficiently generates the active LPd(0) species under mild conditions. sigmaaldrich-jp.comsinocompound.com
The correlation between these properties and the catalytic performance of the this compound system is summarized in the table below.
| Ligand/Precatalyst Feature | Structural/Electronic Property | Impact on Catalytic Performance | Relevant Catalytic Step |
|---|---|---|---|
| (t-Bu)PhCPhos Ligand | Significant steric bulk from t-butyl and biaryl groups | Promotes efficient reductive elimination; prevents catalyst deactivation; allows coupling of hindered substrates. chemblink.comnih.gov | Reductive Elimination |
| (t-Bu)PhCPhos Ligand | Electron-donating phosphine moiety | Facilitates oxidative addition by increasing electron density on the Pd center. chemblink.comnih.gov | Oxidative Addition |
| (t-Bu)PhCPhos Ligand | Unsubstituted 4'-position on biphenyl backbone | Accommodates sterically demanding nucleophiles (e.g., α-tertiary primary amines). nih.gov | Transmetalation/Ligand Exchange |
| G3 Precatalyst Framework | Non-coordinating methanesulfonate (OMs) anion | Enhances solubility and stability; allows for the use of very bulky ligands. sigmaaldrich-jp.comwuxiapptec.com | Catalyst Activation |
| G3 Precatalyst Framework | Stable palladacycle structure | Ensures efficient and clean generation of the active L1Pd(0) species under mild conditions. sigmaaldrich-jp.com | Catalyst Activation |
Development of Predictive Models for Catalyst Design
The traditional approach to catalyst development, relying on chemical intuition and iterative experimentation, is increasingly being augmented by data-driven and computational methods. The development of predictive models, often leveraging machine learning (ML), represents a significant advance in the rational design of catalysts like this compound. princeton.edunih.gov
These models aim to predict the performance of a reaction, such as the yield of a Buchwald-Hartwig cross-coupling, based on a set of machine-readable descriptors of the reaction components. princeton.educhemrxiv.org The process involves several key steps:
Data Generation : High-throughput experimentation (HTE) is used to rapidly screen a vast number of reaction combinations, including different substrates, ligands, bases, and solvents. mit.edu This generates the large, multidimensional datasets necessary for training robust ML models. princeton.edu
Descriptor Calculation : The physical, electronic, and structural properties of each reaction component (e.g., ligand, aryl halide, amine) are calculated using computational methods like density functional theory (DFT). These descriptors can include atomic charges, molecular orbital energies (HOMO/LUMO), vibrational frequencies, and steric parameters. princeton.edunih.gov
Model Training : An ML algorithm, such as a random forest, is trained on the HTE dataset. The algorithm learns the complex, nonlinear relationships between the input descriptors and the experimental outcome (e.g., reaction yield). princeton.edunih.gov Studies have shown that random forest models can significantly outperform traditional linear regression analysis for predicting reaction performance. nih.gov
Prediction and Validation : Once trained, the model can predict the outcomes for new, untested reaction combinations, allowing chemists to prioritize experiments that are most likely to succeed. mit.edu
In a large-scale screening to identify optimal conditions for C-N coupling, a catalyst system closely related to the G3 complex, (t-Bu)PhCPhos Pd G4, was identified as one of the most general and effective combinations. researchgate.net This experimental result not only highlights the efficacy of the (t-Bu)PhCPhos ligand but also provides a crucial data point for training and validating predictive models. The success of these models in identifying top-performing catalysts demonstrates their potential to accelerate the discovery of new synthetic methods and to guide the design of ligands tailored for specific, challenging chemical transformations. researchgate.netrsc.org
The components of a typical predictive model for catalyst design are outlined in the table below.
| Component | Description | Example in Catalyst Design |
|---|---|---|
| Input Data | Large datasets from High-Throughput Experimentation (HTE) detailing thousands of reactions. princeton.edumit.edu | Yields from Buchwald-Hartwig reactions using a library of ligands (including (t-Bu)PhCPhos), aryl halides, and bases. researchgate.net |
| Molecular Descriptors | Computationally derived properties (steric, electronic, vibrational) of reactants and catalysts. nih.gov | DFT-calculated parameters like cone angle, buried volume, atomic charges, and bond energies for the (t-Bu)PhCPhos ligand. |
| Machine Learning Algorithm | An algorithm trained to find patterns correlating descriptors with reaction outcomes. Random forests are commonly used. princeton.edunih.gov | A random forest model predicts the percent yield of a C-N coupling reaction for a given set of substrates and a catalyst like this compound. |
| Predictive Output | Predicted reaction yield or classification (e.g., high vs. low yield) for untested reaction conditions. chemrxiv.org | Identifying that this compound is likely to give a high yield for the coupling of a sterically hindered aryl bromide and a primary amine. |
| Application | In silico screening to prioritize experiments, guide rational ligand modification, and expand reaction scope. mit.edu | Designing a new ligand that modifies the electronic properties of (t-Bu)PhCPhos while retaining its beneficial steric profile to target a specific substrate class. |
Advanced Methodologies and Emerging Applications of T Bu Phcphos Pd G3
Integration with High-Throughput Experimentation (HTE) for Reaction Discovery
High-Throughput Experimentation (HTE) has become a pivotal technology for accelerating reaction discovery and optimization. By enabling the rapid screening of numerous reaction parameters simultaneously, HTE provides a comprehensive understanding of a reaction's scope and limitations. The stable and reliable nature of (t-Bu)PhCPhos Pd G3 and its analogues makes them well-suited for such automated screening platforms. sigmaaldrich-jp.commit.edu
The combination of HTE with catalysts like this compound is instrumental in generating vast datasets for chemical reactions, most notably for palladium-catalyzed C-N cross-coupling. chemrxiv.org Researchers have employed HTE to systematically evaluate an extensive matrix of components, including dozens of catalysts, ligands, bases, and substrates. chemrxiv.org In one such initiative, a screening of 22 distinct palladium precatalysts (including various Buchwald G3 and G4 types) with 47 different bases was conducted to identify optimal conditions for C-N couplings relevant to pharmaceuticals. chemrxiv.org
This systematic approach allows for the creation of large, high-quality datasets, sometimes containing information on thousands of unique products. chemrxiv.org These datasets are crucial for understanding reaction mechanisms, defining the scope of a catalyst system, and identifying the most effective conditions for coupling specific classes of substrates, such as complex, drug-like aryl halides. chemrxiv.org The data generated from these experiments moves beyond simple success or failure metrics, often using quantitative measurements like Liquid Chromatography Area Percentage (LCAP) to assess product formation, providing nuanced insight into reaction performance. chemrxiv.org
| Parameter | Variables Screened | Example Components | Purpose |
|---|---|---|---|
| Precatalysts | ~22 | This compound, tBuXPhos Pd G3, CPhos Pd G4 | Identify most effective and broadly applicable catalyst |
| Bases | ~47 | LiOTMS, P2Et, K₂CO₃, DBU | Determine optimal base for activation and catalytic cycle |
| Aryl Halides | 18+ | "Informer Halides" (structurally complex) | Assess scope and relevance for pharmaceutical applications |
| Amines | 1000s | Secondary amines (e.g., 4-phenylpiperidine), Primary amines | Explore substrate diversity and reaction generality |
| Solvents | Multiple | DMSO, Dioxane, Toluene | Evaluate solvent effects on solubility and reactivity |
The solubility and stability of this compound are advantageous for its use in automated synthesis platforms, which rely on liquid-handling robots and microplate-based formats. mit.edu These platforms can precisely dispense nano- or micro-scale quantities of reagents, enabling the large-scale experiments described above. chemrxiv.org The development of automation-friendly reaction conditions is a key area of research, as many traditional methods involving slurries or insoluble bases are incompatible with robotic systems. mit.edu HTE studies have successfully identified catalyst systems, including those based on Buchwald ligands, that perform well with soluble reagents, facilitating their adoption in fully automated workflows for library generation and reaction optimization. sigmaaldrich.comchemrxiv.orgmdpi.com
Generation of Large-Scale Mechanistic and Scope Datasets
Machine Learning Approaches for Catalyst Optimization and Reactivity Prediction
The large, structured datasets generated by HTE are a perfect input for machine learning (ML) algorithms. mdpi.com The synergy between HTE and ML is transforming chemical synthesis from a trial-and-error endeavor to a predictive science. sigmaaldrich.com
Researchers have successfully developed ML models, such as random forest algorithms, to predict the outcomes of complex multi-component reactions like the Buchwald-Hartwig amination. mit.edu By training these models on HTE-generated data from reactions involving catalysts like this compound and its counterparts, scientists can create tools that predict the yield or success rate of a potential reaction in silico. chemrxiv.orgmdpi.com
These models parameterize the various reaction components—the aryl halide, amine, ligand, and base—using molecular and atomic descriptors. mit.edu The trained models can then generalize from the data to make accurate predictions even for substrates not included in the original training set. chemrxiv.org Such predictive power allows chemists to prioritize experiments, saving significant time and resources by avoiding reactions that are unlikely to succeed. mdpi.com The accuracy of these models can be quite high, with some demonstrating excellent predictivity (70-87% accuracy) for completely unseen substrates. chemrxiv.org
A powerful application of these predictive models is the exploration of "dark space"—the vast number of potential reactions that have not yet been attempted. chemrxiv.org Given the immense number of commercially available amines and aryl halides, the total number of possible C-N coupling reactions runs into the billions. chemrxiv.orgmdpi.com It is impossible to explore this space experimentally. Machine learning models, trained on data from HTE screens utilizing catalysts like this compound, can serve as a mechanism to identify these innovation opportunities. chemrxiv.org By predicting the outcomes of unexplored reaction combinations, the models can highlight promising areas for new synthetic methodologies or identify gaps in current catalytic capabilities, thereby guiding future research efforts. chemrxiv.orgrsc.org
Development of Predictive Models for Cross-Coupling Outcomes
Application in Flow Chemistry and Continuous Manufacturing
The transition of palladium-catalyzed cross-coupling reactions from batch processing to continuous flow manufacturing offers significant advantages in safety, efficiency, and scalability. chemrxiv.orgnumberanalytics.com However, this transition presents challenges, primarily the formation of insoluble inorganic salt byproducts from the bases, which can clog the narrow channels of flow reactors. chemrxiv.org
While specific, published examples detailing the use of this compound in continuous flow systems are not widespread, the strategies being developed are highly relevant to this class of catalysts. Research has focused on developing homogeneous conditions for Buchwald-Hartwig aminations that are amenable to flow. chemrxiv.org One successful approach involves using HTE to screen for soluble organic bases, such as 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU), that can effectively replace insoluble inorganic bases in reactions catalyzed by Buchwald G3 precatalysts. chemrxiv.org Another strategy involves using physical methods, such as acoustic irradiation, to prevent the precipitation and aggregation of solids within the flow reactor, enabling the use of traditional bases. capes.gov.br
These developments create a clear pathway for the integration of highly active catalysts like this compound into continuous manufacturing processes, leveraging the knowledge gained from HTE and ML to identify flow-compatible conditions.
Enhancing Process Efficiency and Scalability
The efficiency and scalability of a catalytic process are paramount for its practical application, particularly in the pharmaceutical and fine chemical industries. The this compound precatalyst has demonstrated significant advantages in this regard due to its robust nature and high activity, which allows for lower catalyst loadings and shorter reaction times. sigmaaldrich-jp.com
The catalyst is particularly effective for the arylation of sterically demanding substrates, such as α,α,α-trisubstituted primary amines, with a range of (hetero)aryl chlorides and bromides. sigmaaldrich.comcenmed.comsigmaaldrich.com Its ability to function at low loadings (down to mol%) is a key factor in enhancing process efficiency, reducing costs, and simplifying product purification by minimizing residual palladium content. sinocompound.com In one instance of a pilot plant scale-up, switching from an in-situ generated catalyst to a related G3 precatalyst resulted in a faster reaction and prevented the precipitation of palladium black, although it did lead to other impurities. sinocompound.com This highlights that while G3 precatalysts offer enhanced efficiency, careful optimization for each specific transformation is crucial for scalability.
Below is a data table summarizing typical performance metrics for this compound in representative cross-coupling reactions.
| Reaction Type | Substrates | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Hindered primary amine + Aryl bromide | 0.5 - 2.0 | 1 - 24 | High | sigmaaldrich.comcenmed.com |
| Buchwald-Hartwig Amination | Primary amine + Aryl chloride | 1.0 - 2.0 | 4 - 18 | >90 | sigmaaldrich.com |
| C-O Coupling | Primary alcohol + Aryl halide | 1.5 - 2.0 | 12 - 24 | High | sigmaaldrich.com |
Managing Catalyst Longevity in Continuous Systems
Continuous flow chemistry offers significant advantages over batch processing, including improved heat and mass transfer, enhanced safety, and the potential for straightforward automation and scale-up. nih.gov However, the successful implementation of homogeneous catalysts like this compound in continuous systems requires strategies to manage their longevity and prevent leaching of the metal into the product stream.
The inherent stability of G3 precatalysts, which exhibit a long life in solution, makes them promising candidates for continuous flow applications. sigmaaldrich.com The development of methods using soluble organic bases, for instance, can be more compatible with continuous flow technologies than the often-insoluble inorganic bases traditionally used in cross-coupling. princeton.edu
A primary challenge in continuous flow is maintaining catalyst activity over extended periods. Catalyst deactivation can occur through various pathways, and palladium leaching can contaminate the product. Research into immobilizing palladium catalysts on solid supports is one major avenue to address this, although this can sometimes compromise catalytic activity. For homogeneous catalysts like this compound, liquid-liquid separation or membrane filtration techniques are being explored to retain the catalyst within the flow reactor. The validation of high-throughput screening "hits" under continuous flow conditions is a critical step to confirm their viability for upscaling. nih.gov
Combinatorial Catalysis and Catalyst Screening
The discovery of new and improved catalysts is often accelerated by parallel synthesis and screening techniques. The modular nature of ligands like (t-Bu)PhCPhos allows for the creation of catalyst libraries, which can then be rapidly evaluated using high-throughput methods to identify the optimal catalyst for a specific transformation.
Design and Synthesis of Catalyst Libraries
The design of catalyst libraries often revolves around the systematic modification of the ligand structure. Biaryl monophosphine ligands, the class to which (t-Bu)PhCPhos belongs, are well-suited for this approach because their steric and electronic properties can be finely tuned by altering substituents on the biaryl backbone. mdpi.commit.edu
The synthesis of such libraries can be achieved through various modern synthetic methods. For example, P(III)-directed C-H activation has emerged as a powerful strategy for the late-stage diversification of phosphine (B1218219) ligands, allowing for the rapid construction of a library from a common precursor. snnu.edu.cn Palladium-catalyzed C-P cross-coupling reactions also provide a practical route to a wide range of tertiary aryl-substituted phosphines. mdpi.com By creating a diverse set of ligands based on the (t-Bu)PhCPhos scaffold—for instance, by varying the alkyl groups on the phosphorus atom or the substituents on the biphenyl (B1667301) rings—a library of precatalysts can be generated. These libraries are essential for exploring a wide chemical space to find catalysts with improved activity, selectivity, or substrate scope. mit.edumit.edu
High-Throughput Screening Methodologies
High-throughput experimentation (HTE) has become an indispensable tool in process chemistry for the rapid optimization of reaction conditions. acs.org HTE workflows typically involve running hundreds of reactions in parallel in micro-well plates, allowing for the simultaneous screening of numerous catalysts, bases, solvents, and other variables. nih.govacs.org
This compound and its analogs are frequently included in these screening campaigns. For example, HTE can be used to identify the best catalyst-base combination from a large matrix of possibilities. researchgate.net The reactions are often analyzed using rapid techniques like high-performance liquid chromatography-mass spectrometry (HPLC/MS-MS) or colorimetric assays. nih.govresearchgate.netrsc.org The data generated from these screens can be visualized as a heat map, which clearly identifies the optimal reaction conditions, or "hotspots." nih.gov These hotspots can then be validated on a larger scale or under continuous flow conditions to confirm the initial findings. nih.gov
The table below shows a conceptual example of a high-throughput screening result for a generic Suzuki-Miyaura coupling, comparing different palladium precatalysts.
| Precatalyst | Base 1 (e.g., K₃PO₄) | Base 2 (e.g., Cs₂CO₃) | Base 3 (e.g., K₂CO₃) |
| This compound | 85% | 92% | 78% |
| XPhos Pd G3 | 75% | 88% | 70% |
| SPhos Pd G2 | 60% | 75% | 65% |
| RuPhos Pd G3 | 82% | 90% | 80% |
| Values represent % conversion to product and are for illustrative purposes. |
Such screening methodologies are crucial for quickly identifying superior catalysts like this compound for challenging transformations and for optimizing reaction conditions to achieve high efficiency and yield.
Future Perspectives and Research Challenges in T Bu Phcphos Pd G3 Catalysis
Development of Next-Generation (t-Bu)PhCPhos Analogues
The success of (t-Bu)PhCPhos lies in the specific steric and electronic properties of its ligand framework. sigmaaldrich.com Future developments are centered on rationally modifying this framework to achieve even greater catalytic performance.
Strategies for Further Enhancing Catalytic Activity and Selectivity
The catalytic prowess of palladium complexes is intricately linked to the nature of their phosphine (B1218219) ligands. uwindsor.ca Strategies to boost the activity and selectivity of catalysts based on the (t-Bu)PhCPhos scaffold are focused on fine-tuning the ligand's electronic and steric profile. One promising approach involves the introduction of different substituents on the biaryl backbone or the phosphorus atom. For instance, modifying the electronic properties of the ligand by introducing electron-donating or electron-withdrawing groups can influence the electron density at the palladium center, thereby affecting the rates of oxidative addition and reductive elimination, which are often the rate-limiting steps in catalytic cycles. uwindsor.caacs.org
The steric bulk of the ligand is another critical parameter that governs catalytic activity. nih.gov While the tert-butyl group on the phosphorus atom of (t-Bu)PhCPhos provides significant steric hindrance, which is beneficial for promoting reductive elimination and stabilizing the active monoligated palladium species, there is room for further optimization. uwindsor.canih.gov The development of ligands with even bulkier yet flexible architectures could lead to catalysts with enhanced stability and the ability to couple even more sterically demanding substrates. mdpi.com The concept of "flexible steric bulk," as seen in some N-heterocyclic carbene (NHC) ligands, where the ligand can adapt its conformation to accommodate substrates, could be a valuable design principle for new phosphine analogues. mdpi.com
Moreover, the synergy between different ligand types is an emerging area of exploration. The combination of a phosphine ligand like a (t-Bu)PhCPhos analogue with another coordinating ligand, such as an N-heterocyclic carbene (NHC), could lead to mixed-ligand palladium complexes with unique reactivity profiles. beilstein-journals.org This cooperative effect has been shown to enhance the catalytic performance of palladium complexes in certain reactions. beilstein-journals.org
Table 1: Strategies for Enhancing Catalytic Performance
| Strategy | Mechanism of Enhancement | Potential Outcome |
| Electronic Tuning | Modification of electron density at the Pd center via electron-donating/withdrawing groups on the ligand. uwindsor.ca | Improved rates of oxidative addition and reductive elimination. uwindsor.caacs.org |
| Steric Modification | Introduction of bulkier or more flexible substituents on the phosphine ligand. mdpi.com | Increased catalyst stability and ability to couple hindered substrates. nih.govmdpi.com |
| Mixed-Ligand Systems | Combination of phosphine ligands with other ligand types like NHCs. beilstein-journals.org | Creation of catalysts with novel reactivity and enhanced performance. beilstein-journals.org |
Addressing Limitations of Existing Ligand Architectures
Despite its utility, the (t-Bu)PhCPhos ligand architecture is not without its limitations. One significant challenge lies in its performance with certain classes of substrates, such as five-membered heterocyclic halides containing multiple heteroatoms. nih.gov While effective for many cross-coupling reactions, existing biarylphosphine-ligated palladium complexes have shown deficiencies in these specific applications. nih.gov Developing new ligand analogues that can overcome these limitations is a key research focus. This may involve designing ligands with altered bite angles or different steric profiles to better accommodate the specific geometries of these challenging substrates. nih.gov
Another area of concern is the potential for ligand degradation or side reactions under harsh reaction conditions. While G3 precatalysts offer enhanced stability compared to earlier generations, the development of even more robust ligand frameworks is desirable for industrial applications where catalyst longevity is crucial. sigmaaldrich.com Research into ligands with stronger bonds to the palladium center or those that are less susceptible to oxidation could lead to more durable catalysts.
Expansion of Substrate Scope and Reaction Diversity
A major goal in catalysis research is to broaden the range of chemical transformations that can be efficiently catalyzed. For (t-Bu)PhCPhos Pd G3 and its future analogues, this means pushing the boundaries of what is possible in terms of substrate scope and reaction types.
Catalyzing Novel Bond Formations and Transformations
While palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds are well-established, there is a continuous drive to develop catalysts for new types of bond formations. uwindsor.ca Future generations of (t-Bu)PhCPhos-type catalysts could be engineered to facilitate transformations that are currently difficult to achieve, such as the formation of carbon-fluorine or carbon-silicon bonds. This would require ligands that can stabilize the palladium center in different oxidation states and promote the elementary steps involved in these novel transformations.
Furthermore, the application of these catalysts in C–H activation and functionalization is a rapidly growing area of research. acs.org Directing group-assisted C–H functionalization allows for the selective modification of specific C–H bonds in a molecule, offering a more atom-economical approach to synthesis. acs.org Developing (t-Bu)PhCPhos analogues that are effective for a wider range of C–H functionalization reactions, including those at previously inaccessible positions, is a significant challenge. acs.org
Overcoming Steric and Electronic Hindrances
A key advantage of the (t-Bu)PhCPhos ligand is its ability to promote the coupling of sterically hindered substrates. sigmaaldrich.com However, there are still limitations, particularly when both coupling partners are sterically demanding. Future research will focus on designing ligands that can create a more accessible catalytic pocket, allowing for the efficient coupling of highly congested fragments. This might involve creating ligands with a larger "cone angle" or a more flexible backbone that can adapt to the steric demands of the substrates. acs.org
Similarly, overcoming electronic challenges is crucial. Electron-deficient or electron-rich substrates can be difficult to couple using standard catalytic systems. researchgate.net The development of ligands with finely tuned electronic properties will be essential to address these challenges. For example, a more electron-rich ligand can enhance the rate of oxidative addition of an electron-deficient aryl halide. uwindsor.ca Conversely, a less electron-donating ligand might be beneficial for reductive elimination involving an electron-rich product.
Table 2: Overcoming Substrate Limitations
| Challenge | Proposed Ligand Design Strategy | Desired Outcome |
| Steric Hindrance | Larger ligand cone angle, flexible backbone. acs.orgmdpi.com | Efficient coupling of highly congested substrates. |
| Electronic Deactivation | Fine-tuning of ligand electronic properties (e.g., electron-rich/poor). uwindsor.ca | Successful coupling of electronically challenging substrates. |
| Challenging Heterocycles | Altered bite angle and steric profile. nih.gov | Broader scope for heterocyclic cross-coupling reactions. |
Deeper Understanding of Catalyst Longevity and Deactivation Mechanisms
Third-generation (G3) Buchwald precatalysts, including this compound, were specifically designed for enhanced stability and longer life in solution compared to their predecessors. rsc.orgacs.org However, catalyst deactivation remains a challenge, limiting productivity and necessitating higher catalyst loadings. Understanding the pathways through which these catalysts lose activity is crucial for designing the next generation of even more robust systems.
Deactivation can occur through several mechanisms. For catalysts supported by biarylphosphine ligands, a common pathway involves the displacement of the phosphine ligand by nucleophilic substrates, such as primary amines or N-heterocycles. researchgate.netdoi.org This can lead to the formation of catalytically dormant or inactive palladium complexes, which may only reactivate upon heating. doi.org Another common issue is the formation and precipitation of palladium black (Pd(0) aggregates), which removes the active catalyst from the reaction cycle. researchgate.net This is often attributed to inefficient complexation of the ligand to the Pd(0) center. researchgate.net
In-situ Monitoring of Catalytic Cycles
To unravel the complex dynamics of catalysis and deactivation, researchers are increasingly employing in-situ and operando spectroscopic techniques. rsc.orgnumberanalytics.com These methods allow for the real-time observation of the catalyst and reacting species under actual reaction conditions. rsc.orgnumberanalytics.com
Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide valuable information about the formation of intermediates and changes to the catalyst structure during the reaction. mt.comacs.orgmt.comnih.gov For example, Surface-Enhanced Raman Scattering (SERS) has been used for the kinetic monitoring of Pd-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.orgnih.govacs.org Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy has also emerged as a powerful tool for tracking changes in the catalyst's structure, such as the presence of Pd-bound phosphine ligands, which can be directly correlated with catalytic activity. acs.org X-ray Absorption Spectroscopy (XAS) is another powerful method that probes the oxidation state and local coordination environment of the palladium center as the reaction progresses, providing direct evidence of catalyst reduction or oxidation during deactivation. researchgate.netnumberanalytics.com These advanced analytical tools are indispensable for validating proposed mechanisms and identifying unexpected deactivation pathways. rsc.orgnumberanalytics.com
Designing Catalysts for Robust Performance under Harsh Conditions
Insights gained from understanding deactivation mechanisms are directly applied to the rational design of more robust catalysts. The development of the GPhos ligand by the Buchwald group is a prime example, where consideration of catalyst stability led to a new ligand that resists deactivation and exhibits better reactivity at both ambient and elevated temperatures. researchgate.netdoi.org Key design principles include incorporating bulky substituents to stabilize the active catalyst conformation and prevent ligand displacement, while also tuning electronic properties to enhance the rate of the desired catalytic steps. researchgate.netnih.gov
For heterogeneous or supported palladium catalysts, enhancing the interaction between the palladium nanoparticles and the support material is a key strategy to improve thermal stability and prevent deactivation via sintering at high temperatures. acs.org The goal is to create catalysts that not only exhibit high activity but can also withstand a wide range of reaction conditions, including elevated temperatures and the presence of challenging or coordinating substrates, without significant loss of performance. numberanalytics.com
Synergistic Approaches: Combining this compound with Other Catalytic Systems
A frontier in catalysis involves merging palladium cross-coupling with other catalytic modes to enable novel or challenging transformations that are difficult to achieve with a single catalyst. This synergistic approach can unlock new reaction pathways, often under significantly milder conditions.
Dual Catalysis (e.g., Photoredox, Electrochemistry)
The combination of palladium catalysis with visible-light photoredox catalysis has emerged as a powerful strategy. rsc.orgresearchgate.net In these dual catalytic systems, a photocatalyst (either a metal complex like [Ir(ppy)₃] or an organic dye) absorbs light and engages in single-electron transfer (SET) to generate radical intermediates. princeton.eduprinceton.edu The palladium catalyst can then intercept these radicals, accessing alternative mechanistic cycles that may involve Pd(I), Pd(III), or Pd(IV) intermediates. rsc.orgresearchgate.net This synergistic approach has been successfully applied to a variety of transformations, including C-N and C-C cross-coupling reactions, often improving reaction rates, functional group tolerance, and substrate scope. rsc.orgprinceton.educhemrxiv.org In some cases, a single palladium complex can even perform the roles of both the cross-coupling and the photoredox catalyst. nih.gov
Similarly, electrochemistry offers a powerful tool to drive palladium-catalyzed reactions. nih.govresearchgate.net By using an applied electrical potential as a "reagent," it is possible to control the oxidation state of the palladium catalyst without the need for chemical oxidants or reductants, which minimizes waste. researchgate.netacs.org This approach has been used for various C-H functionalization reactions, such as halogenations and acetoxylations. nih.govrsc.org The electrochemical potential can drive the challenging reductive elimination step or regenerate the active catalytic species, creating a unique platform for catalysis under exceptionally mild, ambient temperature conditions. acs.org The combination of palladium catalysis with electrochemistry has enabled asymmetric reactions and provides a sustainable and efficient pathway for a growing number of synthetic transformations. researchgate.netspringernature.com
Q & A
Q. What distinguishes (t-Bu)PhCPhos Pd G3 from other Buchwald precatalysts in cross-coupling reactions?
this compound is uniquely optimized for sterically hindered substrates, particularly α,α,α-trisubstituted primary amines. Its hybrid (alkyl)aryl ligand design enhances stability and activity in challenging arylations, enabling efficient coupling with bulky aryl chlorides/bromides where traditional catalysts fail. Key advantages include:
Q. What are the recommended reaction conditions for achieving high yields with this compound?
Optimal conditions involve:
- Solvent: Toluene or dioxane, which balance substrate solubility and catalyst stability.
- Base: Cs₂CO₃ or K₃PO₄ for deprotonation without side reactions.
- Temperature: 80–110°C for aryl chlorides; room temperature for activated bromides.
- Catalyst loading: 0.5–2 mol%, adjusted based on substrate steric demand . Methodological tip: Pre-activate the precatalyst with a reducing agent (e.g., Zn powder) to generate the active Pd(0) species in situ .
Q. How does ligand steric bulk influence reaction outcomes in this compound-catalyzed arylations?
The tert-butyl group on the phosphine ligand creates a rigid, three-dimensional pocket that accommodates bulky substrates while preventing β-hydride elimination. Researchers should:
- Compare turnover numbers (TONs) for substrates with varying steric profiles.
- Use X-ray crystallography or DFT calculations to analyze ligand-substrate interactions .
- Monitor reaction progress via <sup>31</sup>P NMR to detect ligand decomposition or off-cycle intermediates .
Advanced Research Questions
Q. How to design experiments for substrates with extreme steric hindrance using this compound?
- Step 1: Screen substrates using a matrix of solvents (toluene, THF, DMF) and bases (Cs₂CO₃, NaO-t-Bu) to identify compatibility.
- Step 2: Employ kinetic profiling (e.g., in situ IR or GC-MS) to detect rate-limiting steps, such as oxidative addition or reductive elimination.
- Step 3: For insoluble substrates, use phase-transfer catalysts or ball milling to enhance mixing . Case study: The arylation of 2,2,6,6-tetramethylpiperidine required solvent-free conditions and 1.5 mol% catalyst loading to achieve >90% yield .
Q. How to analyze contradictory data when this compound performs inconsistently across solvent systems?
Contradictions often arise from solvent-dependent catalyst speciation or substrate coordination. Address this by:
- Conducting <sup>1</sup>H DOSY NMR to assess aggregation states in different solvents.
- Comparing Hammett parameters of aryl halides to correlate electronic effects with solvent polarity.
- Validating reproducibility using controlled atmosphere techniques (glovebox) to exclude moisture/oxygen interference .
Q. What strategies mitigate catalyst deactivation in prolonged reactions?
Deactivation pathways include ligand oxidation or Pd nanoparticle formation. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
